molecular formula C8H11FN2 B069589 4-(2-Aminoethyl)-2-fluoroaniline CAS No. 180149-20-6

4-(2-Aminoethyl)-2-fluoroaniline

Cat. No. B069589
M. Wt: 154.18 g/mol
InChI Key: JJIWLXXJQYEJKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Aminoethyl)-2-fluoroaniline is a chemical compound that belongs to the class of fluoroaniline derivatives. This compound has attracted the attention of researchers due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis.

Scientific Research Applications

4-(2-Aminoethyl)-2-fluoroaniline has shown promising results in various scientific research applications. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. Studies have shown that 4-(2-Aminoethyl)-2-fluoroaniline has a cytotoxic effect on cancer cells and can induce apoptosis in cancer cells. Additionally, this compound has been studied for its potential as a fluorescent probe for the detection of metal ions in biological systems.

Mechanism Of Action

The mechanism of action of 4-(2-Aminoethyl)-2-fluoroaniline is not fully understood. However, studies have suggested that this compound may exert its anticancer effects through the induction of oxidative stress and the inhibition of cell proliferation. Additionally, this compound may interact with metal ions in biological systems and form stable complexes, which can be detected through fluorescence.

Biochemical And Physiological Effects

Studies have shown that 4-(2-Aminoethyl)-2-fluoroaniline has a low toxicity profile and does not cause significant biochemical or physiological effects at low concentrations. However, at higher concentrations, this compound can induce oxidative stress and cause cell death.

Advantages And Limitations For Lab Experiments

One of the advantages of using 4-(2-Aminoethyl)-2-fluoroaniline in lab experiments is its high yield and relatively simple synthesis method. Additionally, this compound has a low toxicity profile, which makes it suitable for use in biological systems. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 4-(2-Aminoethyl)-2-fluoroaniline. One direction is the further investigation of its potential as an anticancer agent. Additionally, the development of new fluorescent probes based on this compound for the detection of metal ions in biological systems is an area of interest. Furthermore, the synthesis of new derivatives of 4-(2-Aminoethyl)-2-fluoroaniline with improved solubility and bioactivity is an area of future research. Finally, the application of this compound in material science for the development of new functional materials is an area of interest.

Synthesis Methods

The synthesis of 4-(2-Aminoethyl)-2-fluoroaniline can be achieved through various methods. One of the most common methods is the reductive amination of 2-fluoroaniline with ethylenediamine in the presence of a reducing agent such as sodium borohydride. This method provides a high yield of the desired product and is relatively simple to perform.

properties

CAS RN

180149-20-6

Product Name

4-(2-Aminoethyl)-2-fluoroaniline

Molecular Formula

C8H11FN2

Molecular Weight

154.18 g/mol

IUPAC Name

4-(2-aminoethyl)-2-fluoroaniline

InChI

InChI=1S/C8H11FN2/c9-7-5-6(3-4-10)1-2-8(7)11/h1-2,5H,3-4,10-11H2

InChI Key

JJIWLXXJQYEJKR-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1CCN)F)N

Canonical SMILES

C1=CC(=C(C=C1CCN)F)N

synonyms

Benzeneethanamine, 4-amino-3-fluoro- (9CI)

Origin of Product

United States

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